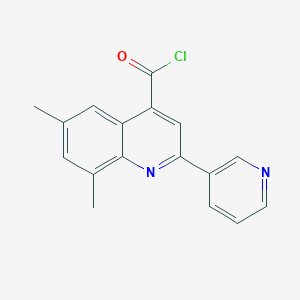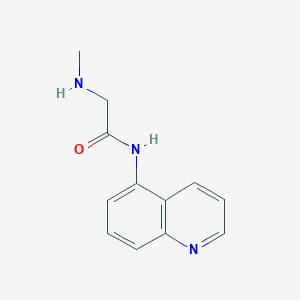
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide can be synthesized through the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The reaction involves the substitution of a hydrogen atom with a bromine atom on the pyridine ring, resulting in the formation of 3-amino-6-bromopyridine. This intermediate can then be converted to this compound by reacting it with hydrobromic acid.
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of N-bromosuccinimide as a brominating agent ensures high selectivity and yield. The reaction is carried out in a suitable solvent, such as acetonitrile, and the product is purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, and reduction reactions can be used to modify its structure.
Polymerization Reactions: It can undergo polymerization via Buchwald–Hartwig amination in the presence of sodium tert-butoxide and XPhos ligand, yielding polyaminopyridines.
Common Reagents and Conditions
N-bromosuccinimide: Used for bromination reactions.
Hydrobromic Acid: Used to convert intermediates to the hydrobromide form.
Sodium tert-butoxide and XPhos: Used in polymerization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and polyaminopyridines.
Wissenschaftliche Forschungsanwendungen
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-amino-6-bromo-3H-pyridin-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . These actions contribute to its antimicrobial properties and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-6-bromopyridine: A closely related compound with similar chemical properties.
3-amino-2-bromopyridine: Another similar compound used in various chemical reactions.
Uniqueness
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo polymerization and its potential antimicrobial activity make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H6Br2N2O |
|---|---|
Molekulargewicht |
269.92 g/mol |
IUPAC-Name |
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide |
InChI |
InChI=1S/C5H5BrN2O.BrH/c6-4-2-1-3(7)5(9)8-4;/h1-3H,7H2;1H |
InChI-Schlüssel |
SWWHZOAMCJUICI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=O)C1N)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)

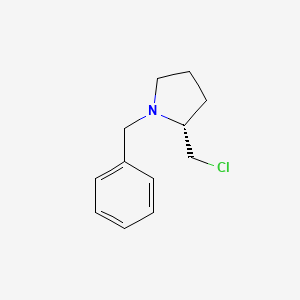
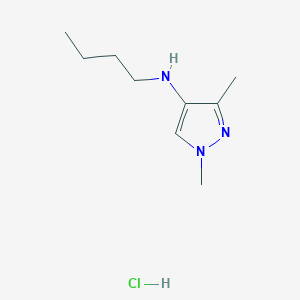
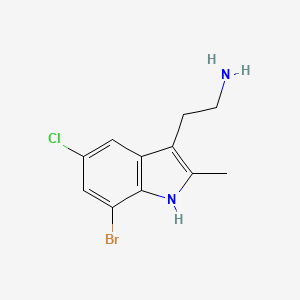
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12347079.png)
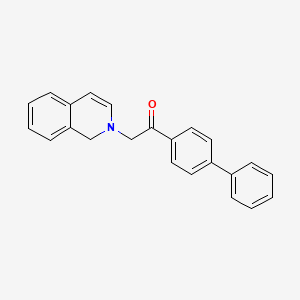
![Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12347101.png)
![1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B12347104.png)
![[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate](/img/structure/B12347109.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)
